Inhibition Potency of Malonate(1-) Relative to Oxaloacetate in Succinate Dehydrogenase Assays
Malonate(1-) exhibits an inhibition constant (Ki) of 21.8 μM for succinate dehydrogenase, which is approximately 64-fold higher (less potent) than that of oxaloacetate (Ki = 0.34 μM) [1]. This quantitative difference is critical when selecting an inhibitor that provides partial versus complete SDH blockade.
| Evidence Dimension | Inhibition constant (Ki) for succinate dehydrogenase |
|---|---|
| Target Compound Data | 21.8 μM |
| Comparator Or Baseline | Oxaloacetate: 0.34 μM |
| Quantified Difference | 64-fold higher Ki for malonate (lower potency) |
| Conditions | Purified succinate dehydrogenase from mung bean (Vigna radiata) mitochondria |
Why This Matters
Researchers requiring graded or reversible SDH inhibition should select malonate over oxaloacetate, as the latter's sub-micromolar potency often causes near-complete and irreversible inhibition under standard assay conditions.
- [1] Burke JJ, Siedow JN, Moreland DE (1982) Succinate dehydrogenase: A partial purification from mung bean hypocotyls. Plant Physiol 70(6):1577-1581. PMID: 16662722. View Source
